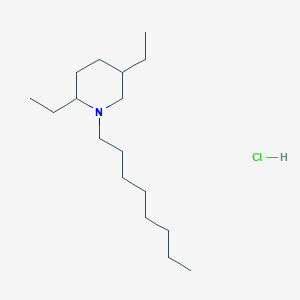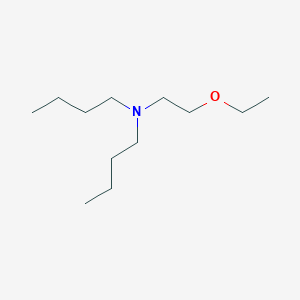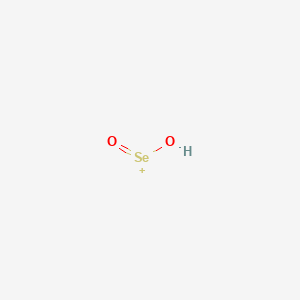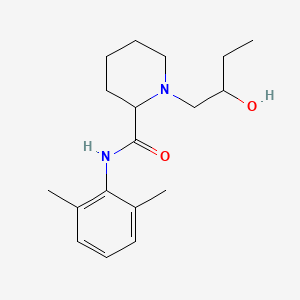
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one is a unique organosilicon compound characterized by the presence of both silicon and chlorine atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one typically involves the reaction of a benzosilinone precursor with chlorinating agents in the presence of a silicon source. Commonly used chlorinating agents include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is crucial for optimizing the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes or other reduced silicon species.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of alkoxy or amino derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes or other reduced silicon species.
Aplicaciones Científicas De Investigación
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one involves the interaction of its silicon and chlorine atoms with various molecular targets. The silicon center can form strong bonds with oxygen or nitrogen atoms, making it useful in the formation of stable siloxane or silazane linkages. The chlorine atoms can participate in nucleophilic substitution reactions, allowing for the modification of the compound’s structure and properties.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloro-3-methylbutane: Similar in having dichloro substitution but lacks the silicon component.
2,3-Dichlorobutane: Another dichloro-substituted compound but with a different carbon backbone and no silicon.
Uniqueness
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one is unique due to the presence of both silicon and chlorine atoms, which impart distinct chemical reactivity and stability. This combination allows for a wide range of chemical modifications and applications that are not possible with purely carbon-based compounds.
Propiedades
Número CAS |
63607-01-2 |
|---|---|
Fórmula molecular |
C9H5Cl5OSi2 |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
2,2-dichloro-3-trichlorosilyl-2-benzosilin-1-one |
InChI |
InChI=1S/C9H5Cl5OSi2/c10-16(11)8(17(12,13)14)5-6-3-1-2-4-7(6)9(16)15/h1-5H |
Clave InChI |
RAUASQILCUNDET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C([Si](C2=O)(Cl)Cl)[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)





![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
methyl}thymidine](/img/structure/B14489555.png)
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)

